N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide
Description
The compound N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide is a sulfonamide-functionalized pyrrole derivative bearing a furan-2-carboxamide substituent and alkyl side chains. Its structure features:
- A pyrrole core substituted with a butyl group (at N1), two methyl groups (at C4 and C5), and a 4-methylphenylsulfonyl moiety (at C3).
- A furan-2-carboxamide group linked to the pyrrole’s C2 position.
While direct synthetic or application data for this compound are absent in the provided evidence, its structural motifs align with sulfonamide-containing heterocycles studied for pharmaceutical and materials applications. Sulfonamides are known for their roles in enzyme inhibition, antimicrobial activity, and as intermediates in organic synthesis .
Properties
Molecular Formula |
C22H26N2O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[1-butyl-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C22H26N2O4S/c1-5-6-13-24-17(4)16(3)20(21(24)23-22(25)19-8-7-14-28-19)29(26,27)18-11-9-15(2)10-12-18/h7-12,14H,5-6,13H2,1-4H3,(H,23,25) |
InChI Key |
ZTCGHYAVFYQTIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{1-butyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Literature
N-[(4-Methylphenyl)sulfonyl]tryptophan Methyl Ester (43)
- Core Structure : Indole (tryptophan derivative) vs. pyrrole in the target compound.
- Key Substituents :
- 4-Methylphenylsulfonyl group (shared with the target compound).
- Methyl ester at the carboxylate position (vs. furan-2-carboxamide in the target).
- Synthesis : Sulfonylation of tryptophan followed by esterification. The pyrrole derivative may require regioselective sulfonylation, which is more challenging due to the smaller aromatic system.
- Photoelectron spectra data for related bicyclic dioxa compounds (from ) suggest that electron-withdrawing sulfonyl groups significantly alter electronic profiles.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine and chromen-4-one vs. pyrrole and furan in the target.
- Key Substituents :
- Fluorinated aryl groups (enhancing lipophilicity and metabolic stability).
- N-Methylbenzenesulfonamide (shared sulfonamide functionality).
- Synthesis : Suzuki coupling with phenylboronic acid and palladium catalysis. The target compound’s synthesis might instead rely on cyclocondensation or direct amidation.
- Physical Properties : Melting point (175–178°C) and molecular weight (589.1 g/mol) are higher than hypothetical estimates for the target compound (~432.5 g/mol), reflecting the fluorinated chromen system’s rigidity .
Comparative Analysis of Structural and Functional Features
Key Observations:
The furan-2-carboxamide group in the target compound may enhance hydrogen-bonding capacity compared to ester or fluorinated groups.
Substituent Effects :
- The butyl chain in the target compound increases lipophilicity (logP ~3.5*), favoring membrane permeability over the methyl ester in Compound 43.
- 4-Methylphenylsulfonyl groups (shared across compounds) improve solubility in polar aprotic solvents but may sterically hinder target engagement.
Synthetic Complexity :
- Suzuki coupling (Example 53) enables precise aryl functionalization, whereas the target compound’s synthesis may face challenges in regioselective pyrrole substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
